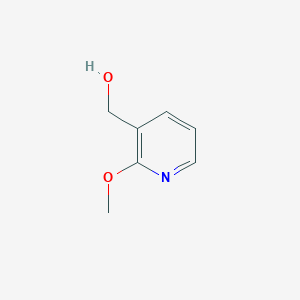

(2-Methoxypyridin-3-yl)methanol

Description

Propriétés

IUPAC Name |

(2-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-6(5-9)3-2-4-8-7/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWONXXWLCHTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442639 | |

| Record name | (2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112197-16-7 | |

| Record name | 2-Methoxy-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112197-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxypyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Physicochemical Properties of (2-Methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxypyridin-3-yl)methanol (CAS No: 112197-16-7) is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is essential for its effective use in laboratory and process chemistry, including reaction optimization, purification, formulation, and quality control. This technical guide provides a summary of the known physical properties of (2-Methoxypyridin-3-yl)methanol, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physical Properties

The fundamental physical characteristics of (2-Methoxypyridin-3-yl)methanol are summarized in the table below. While some properties like molecular weight and boiling point are documented, other experimental values such as melting point and density are not consistently reported in publicly available literature, which is not uncommon for specialized research chemicals.

Data Presentation: Physical Properties of (2-Methoxypyridin-3-yl)methanol

| Property | Value | Source / Method |

| Molecular Formula | C₇H₉NO₂ | - |

| Molecular Weight | 139.15 g/mol | Calculated[1][2] |

| Physical Form | Solid | Supplier Data |

| Boiling Point | 241.8 °C (at 760 mmHg) | Literature Data[1] |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Inferred to be soluble in common organic synthesis solvents like methanol and dichloromethane based on its use as a reactant and extraction solvent in related syntheses. | Inferred from Synthetic Protocols |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of a solid organic compound like (2-Methoxypyridin-3-yl)methanol.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline (2-Methoxypyridin-3-yl)methanol is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed bottom, achieving a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or integrated temperature sensor.

-

Heating and Observation:

-

Rapid Scan (Optional): The sample is heated rapidly to determine an approximate melting range. The apparatus is then allowed to cool.

-

Accurate Determination: A fresh sample is heated to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute.

-

-

Data Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

For solids that can be melted and are stable at their boiling point, the boiling point can be determined using a micro-scale method.

Methodology: Capillary Method (Siwoloboff Method)

-

Sample Preparation: A small amount (a few milliliters) of molten (2-Methoxypyridin-3-yl)methanol is placed in a small test tube or fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or an aluminum heating block.

-

Heating and Observation: The apparatus is heated slowly. As the temperature approaches the boiling point, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

-

Data Recording: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the external atmospheric pressure.

Density Determination

The density of a solid can be determined by measuring the volume of a known mass of the substance through liquid displacement.

Methodology: Liquid Displacement

-

Mass Measurement: A known mass of solid (2-Methoxypyridin-3-yl)methanol is accurately weighed on an analytical balance.

-

Liquid Selection: An inert liquid in which the compound is completely insoluble is chosen (e.g., a saturated hydrocarbon like hexane).

-

Initial Volume Measurement: A precise volume of the chosen inert liquid is added to a graduated cylinder, and the initial volume (V₁) is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Final Volume Measurement: The new volume of the liquid (V₂) is recorded.

-

Calculation: The density (ρ) is calculated using the formula: ρ = mass / (V₂ - V₁)

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for selecting appropriate solvents for reactions, extractions, and purifications.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: Approximately 10-20 mg of solid (2-Methoxypyridin-3-yl)methanol is placed into a series of small, labeled test tubes.

-

Solvent Addition: To each test tube, 1 mL of a different solvent is added. A range of solvents with varying polarities should be tested, including:

-

Water (polar, protic)

-

Methanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (moderately polar, aprotic)

-

Toluene (nonpolar, aromatic)

-

Hexane (nonpolar, aliphatic)

-

-

Observation: Each tube is agitated or vortexed for 30-60 seconds. The sample is observed for dissolution. If it dissolves, it is recorded as "soluble." If it remains as a distinct solid phase, it is recorded as "insoluble." If partial dissolution occurs, it is noted as "sparingly soluble."

-

pH Testing (for aqueous solubility): If the compound is soluble in water, the pH of the resulting solution can be tested with litmus or a pH meter to determine if the compound is acidic, basic, or neutral.

Synthetic Pathway Visualization

(2-Methoxypyridin-3-yl)methanol is commonly synthesized via the reduction of its corresponding aldehyde, 2-methoxy-3-pyridinecarboxaldehyde. This transformation is a standard procedure in organic synthesis.

Caption: Synthetic workflow for (2-Methoxypyridin-3-yl)methanol.

Conclusion

This guide provides a foundational overview of the physical properties of (2-Methoxypyridin-3-yl)methanol. While some physical constants require experimental determination, the provided protocols offer standardized methods for their measurement. The information herein is intended to support researchers and drug development professionals in the safe and effective handling and application of this important chemical intermediate.

References

An In-depth Technical Guide to (2-Methoxypyridin-3-yl)methanol: Chemical Structure, Analysis, and Pharmaceutical Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound (2-Methoxypyridin-3-yl)methanol, covering its chemical structure, analytical characterization, and its relevance within the context of drug discovery, particularly concerning the PI3K/mTOR signaling pathway.

Chemical Structure and Properties

(2-Methoxypyridin-3-yl)methanol is a substituted pyridine derivative with the chemical formula C₇H₉NO₂.[1][2] Its structure features a pyridine ring substituted with a methoxy group at the 2-position and a hydroxymethyl group at the 3-position.

Chemical Structure:

Key Identifiers and Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | (2-methoxypyridin-3-yl)methanol | [1] |

| CAS Number | 112197-16-7 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| Physical Form | Solid | |

| SMILES | COC1=C(C=CC=N1)CO | [1] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the methoxy group. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be in the downfield region, while the aliphatic carbons of the methoxy and hydroxymethyl groups will appear in the upfield region.

Predicted ¹H and ¹³C NMR Data:

Due to the lack of experimentally published data for (2-Methoxypyridin-3-yl)methanol, the following table provides predicted chemical shift ranges based on known values for similar methoxypyridine and benzyl alcohol derivatives.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyridine-H4 | 7.0 - 7.5 | 120 - 130 |

| Pyridine-H5 | 7.5 - 8.0 | 135 - 145 |

| Pyridine-H6 | 8.0 - 8.5 | 145 - 155 |

| -CH₂OH | 4.5 - 5.0 | 60 - 65 |

| -OH | Variable (broad singlet) | - |

| -OCH₃ | 3.8 - 4.2 | 55 - 60 |

| Pyridine-C2 | - | 160 - 165 |

| Pyridine-C3 | - | 125 - 135 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H (alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=N, C=C (pyridine ring) | Stretching | 1400 - 1600 | Medium to Strong |

| C-O (alcohol) | Stretching | 1000 - 1260 | Strong |

| C-O (ether) | Stretching | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of (2-Methoxypyridin-3-yl)methanol is expected to show a molecular ion peak [M]⁺ at m/z = 139. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals.

Predicted Key Fragments:

| m/z | Possible Fragment Ion | Loss from Molecular Ion |

| 139 | [C₇H₉NO₂]⁺ (Molecular Ion) | - |

| 122 | [M - OH]⁺ | Loss of hydroxyl radical |

| 110 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 108 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 79 | [C₅H₄N]⁺ (Pyridyl fragment) | Cleavage of substituents |

Experimental Protocols

Proposed Synthesis of (2-Methoxypyridin-3-yl)methanol

A common strategy for the synthesis of such compounds involves the reduction of a corresponding carboxylic acid or ester. A potential starting material is 2-methoxynicotinic acid.

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for (2-Methoxypyridin-3-yl)methanol.

Detailed Experimental Protocol (Hypothetical):

-

Esterification of 2-Methoxynicotinic Acid:

-

To a solution of 2-methoxynicotinic acid in methanol, slowly add thionyl chloride at 0 °C.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-methoxynicotinate.

-

-

Reduction of Methyl 2-methoxynicotinate:

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Add a solution of methyl 2-methoxynicotinate in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate to yield crude (2-Methoxypyridin-3-yl)methanol.

-

Purify the crude product by column chromatography on silica gel.

-

Relevance in Drug Discovery and Signaling Pathways

The methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[7] Derivatives of methoxypyridine have been extensively investigated as inhibitors of various protein kinases, particularly in the field of oncology.

The PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[8][9][10][11][12] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for drug development.

Logical Relationship in the PI3K/mTOR Pathway:

Caption: Simplified PI3K/mTOR signaling pathway.

Methoxypyridine Derivatives as PI3K/mTOR Inhibitors

Several studies have reported the design and synthesis of potent dual PI3K/mTOR inhibitors that incorporate a methoxypyridine moiety.[7][8] For instance, the compound PF-04691502, a potent PI3K/mTOR inhibitor, features a 6-(6-methoxypyridin-3-yl) substituent.[8] This suggests that the methoxypyridine scaffold can favorably interact with the ATP-binding site of these kinases. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the methoxy group can occupy a hydrophobic pocket.

While there is no direct experimental evidence of (2-Methoxypyridin-3-yl)methanol itself acting as a PI3K/mTOR inhibitor, its structural similarity to fragments of known inhibitors makes it a valuable building block for the synthesis of more complex and potent molecules targeting this pathway. Structure-activity relationship (SAR) studies on related series of compounds indicate that modifications to the methoxypyridine core can significantly impact inhibitory activity and selectivity.[7]

Experimental Workflow for Kinase Inhibition Assay:

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

(2-Methoxypyridin-3-yl)methanol is a valuable chemical entity with potential applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical structure, predicted analytical characteristics, and a plausible synthetic route. Furthermore, its relevance as a scaffold in the design of inhibitors for the clinically important PI3K/mTOR signaling pathway has been highlighted. Further experimental validation of the spectroscopic data and biological activity of this specific compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. (2-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 10630565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 112197-16-7 | (2-methoxypyridin-3-yl)methanol - Synblock [synblock.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Dual inhibition of autophagy and PI3K/mTOR pathway as a potential therapeutic strategy against laryngeal squamous cell carcinoma - Huang - Translational Cancer Research [tcr.amegroups.org]

An In-Depth Technical Guide to the Synthesis of (2-Methoxypyridin-3-yl)methanol: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing (2-Methoxypyridin-3-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, outlines detailed experimental protocols for key reactions, and presents quantitative data in a structured format to facilitate comparison and implementation in a laboratory setting.

Core Synthetic Strategies

The synthesis of (2-Methoxypyridin-3-yl)methanol predominantly proceeds through the reduction of a carbonyl or carboxyl group at the 3-position of the 2-methoxypyridine scaffold. The three primary starting materials for these synthetic pathways are:

-

2-Methoxypyridine-3-carboxylic acid

-

Methyl 2-methoxynicotinate (the methyl ester of the aforementioned acid)

-

2-Methoxynicotinaldehyde

The selection of a particular route often depends on the availability of the starting material, desired yield, and the safety and scalability of the chosen reagents and reaction conditions.

Data Presentation: A Comparative Overview of Synthetic Routes

The following tables summarize the quantitative data for the key transformations in the synthesis of (2-Methoxypyridin-3-yl)methanol.

| Starting Material | Reaction Type | Key Reagents | Solvent | Reaction Time | Yield |

| 2-Methoxypyridine-3-carboxylic acid | Esterification | Methanol, Sulfuric acid | Methanol | 6 hours | 85% |

| Methyl 2-methoxynicotinate | Reduction | Lithium aluminum hydride (LiAlH₄) | THF | Not specified | High |

| 2-Methoxynicotinaldehyde | Reduction | Sodium borohydride (NaBH₄) | Methanol | Not specified | High |

| 2-Methoxypyridine-3-carboxylic acid | Direct Reduction | Lithium aluminum hydride (LiAlH₄) | THF | Not specified | High |

Mandatory Visualizations: Synthetic Pathways and Workflows

The logical flow of the described synthetic methods is illustrated below using Graphviz.

Caption: Synthetic pathways to (2-Methoxypyridin-3-yl)methanol.

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Route 1: Synthesis from 2-Methoxypyridine-3-carboxylic acid via Esterification and Reduction

This two-step process involves the initial conversion of the carboxylic acid to its methyl ester, followed by reduction to the target alcohol.

Step 1: Fischer Esterification of 2-Methoxypyridine-3-carboxylic acid

Caption: Workflow for Fischer Esterification.

Protocol:

-

A solution of 2-methoxynicotinic acid (2.00 g, 13.1 mmol) in methanol (20 mL) is prepared.

-

Concentrated sulfuric acid (0.1 mL) is slowly added to the solution with stirring.

-

The mixture is heated to reflux and maintained for 6 hours.

-

After cooling, the reaction is neutralized by the addition of a saturated aqueous sodium bicarbonate solution.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield methyl 2-methoxynicotinate as a colorless oil.[1]

Step 2: Reduction of Methyl 2-methoxynicotinate

Protocol:

-

In a flask under an inert atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared and cooled in an ice bath.

-

A solution of methyl 2-methoxynicotinate in anhydrous THF is added dropwise to the LiAlH₄ suspension.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography, to afford (2-Methoxypyridin-3-yl)methanol.

Route 2: Synthesis from 2-Methoxynicotinaldehyde by Reduction

This is a direct, one-step approach where the aldehyde functional group is selectively reduced to an alcohol.

Caption: Workflow for Aldehyde Reduction.

Protocol:

-

2-Methoxynicotinaldehyde is dissolved in methanol and the solution is cooled in an ice bath.

-

Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent is evaporated to yield (2-Methoxypyridin-3-yl)methanol.

Route 3: Direct Reduction of 2-Methoxypyridine-3-carboxylic acid

This method employs a strong reducing agent to directly convert the carboxylic acid to the primary alcohol.

Protocol:

-

A suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a reaction vessel under an inert atmosphere.

-

A solution of 2-methoxypyridine-3-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred for a sufficient period to ensure complete reduction.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The inorganic salts are removed by filtration.

-

The filtrate is dried and concentrated under reduced pressure to give the crude (2-Methoxypyridin-3-yl)methanol, which can be further purified if necessary.

This guide provides a foundational understanding of the synthetic approaches to (2-Methoxypyridin-3-yl)methanol. Researchers and drug development professionals are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and scale requirements.

References

A Theoretical Investigation of (2-Methoxypyridin-3-yl)methanol: A Computational Chemistry Perspective

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical studies on (2-Methoxypyridin-3-yl)methanol, a pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the computational methodologies employed to elucidate the molecule's structural, electronic, and spectroscopic properties. While extensive dedicated theoretical research on this specific molecule is not widely available in peer-reviewed literature, this guide synthesizes computed data from available databases and presents a framework for in-depth theoretical analysis based on established computational chemistry protocols applied to analogous pyridine derivatives.

Molecular Properties and Computed Data

(2-Methoxypyridin-3-yl)methanol, with the chemical formula C7H9NO2, is a substituted pyridine methanol.[1][2] Its structural and electronic characteristics can be predicted with a high degree of accuracy using computational methods. The following tables summarize key computed properties for (2-Methoxypyridin-3-yl)methanol, providing a foundational dataset for further research.

Table 1: General and Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | (2-methoxy-3-pyridinyl)methanol |

| InChI Key | OFWONXXWLCHTSR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=CC=C1CO |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 139.063328530 Da |

| Monoisotopic Mass | 139.063328530 Da |

| Topological Polar Surface Area | 42.4 Ų |

| Heavy Atom Count | 10 |

| Complexity | 97.6 |

Computational Methodology: A Practical Protocol

The following section details a typical computational protocol for the theoretical investigation of (2-Methoxypyridin-3-yl)methanol, based on Density Functional Theory (DFT), a widely used method for studying the electronic structure of molecules.[3][4]

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically performed using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).[3][5] The optimized geometry corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Electronic Structure Analysis

Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Spectroscopic Properties Prediction

Theoretical calculations can predict various spectra, including infrared (IR), Raman, and UV-Vis. The calculated vibrational frequencies from the DFT calculations can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Time-Dependent DFT (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions.[3]

Table 2: Predicted Electronic Properties (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.78 |

| HOMO-LUMO Gap | 5.47 |

| Ionization Potential | 6.25 |

| Electron Affinity | 0.78 |

Note: These values are illustrative and would be determined from a specific DFT calculation.

Logical Workflow for Theoretical Analysis

The following diagram illustrates a standard workflow for the theoretical characterization of a molecule like (2-Methoxypyridin-3-yl)methanol.

Caption: A typical workflow for the computational analysis of a molecule.

Signaling Pathway Analysis: A Hypothetical Application

While no specific signaling pathways involving (2-Methoxypyridin-3-yl)methanol have been elucidated, its structural motifs suggest potential interactions with biological targets. For instance, pyridine derivatives are known to interact with various enzymes and receptors. A hypothetical interaction with a kinase signaling pathway is depicted below to illustrate how this molecule could be computationally modeled in a biological context.

Caption: Hypothetical inhibition of a kinase pathway by the title compound.

Conclusion

This technical guide provides a foundational understanding of the theoretical approaches to studying (2-Methoxypyridin-3-yl)methanol. The presented data, protocols, and workflows serve as a starting point for researchers to conduct more in-depth computational investigations. Such studies are invaluable for understanding the molecule's intrinsic properties and for guiding the design of new functional materials and therapeutic agents. The application of robust computational methods will undoubtedly accelerate the discovery and development processes in which this and related molecules play a role.

References

The Multifaceted Biological Activities of Methoxypyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methoxypyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological properties of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The information is presented to facilitate further research and drug development efforts in these critical therapeutic areas.

Anticancer Activity

Methoxypyridine-containing compounds have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key cellular processes such as cell proliferation and survival pathways.

A series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have demonstrated notable cytotoxic activity. The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aryl ring are critical for their biological activity.[1] Similarly, novel trimethoxyphenyl pyridine derivatives have been designed and synthesized as tubulin inhibitors, inducing apoptosis in cancer cells.[2]

Another promising strategy involves the development of sulfonamide methoxypyridine derivatives as dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer.[3][4][5] One such derivative, compound 22c , exhibited potent inhibitory activity against PI3Kα and mTOR, leading to cell cycle arrest and apoptosis in HCT-116 colon cancer cells.[3][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected methoxypyridine derivatives against various human cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Aryl-2-methoxypyridine-3-carbonitriles | Not specified | HCT-116 (Colorectal Carcinoma) | Varies based on aryl substitution | [1] |

| MCF-7 (Breast Cancer) | Varies based on aryl substitution | [1] | ||

| A-549 (Lung Cancer) | Varies based on aryl substitution | [1] | ||

| Trimethoxyphenyl Pyridines | Compound VI | HCT-116 (Colorectal Carcinoma) | 4.83 | [2] |

| HepG-2 (Hepatocellular Carcinoma) | 3.25 | [2] | ||

| MCF-7 (Breast Cancer) | 6.11 | [2] | ||

| Sulfonamide Methoxypyridines | Compound 22c | HCT-116 (Colorectal Carcinoma) | 0.020 | [4][5] |

| MCF-7 (Breast Cancer) | 0.130 | [4][5] | ||

| 3-Cyano-2-methoxypyridines | Compound 8f (naphthyl moiety) | MCF-7 (Breast Cancer) | 1.69 | [6] |

| Compound 10 (3-pyridyl moiety) | MCF-7 (Breast Cancer) | 2.13 | [6] | |

| Compound 8c (4-methoxyphenyl group) | MCF-7 (Breast Cancer) | 3.74 | [6] | |

| Copper(II) Coordination Compounds with N4-Methoxyphenyl-Thiosemicarbazones | [Cu(L5)NO3] (C10) | HeLa (Cervical Cancer) | 0.07 | [7] |

| Ligands (general) | HL-60 (Leukemia) | 0.01 - 0.06 | [7] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Certain sulfonamide methoxypyridine derivatives act as dual inhibitors of PI3K and mTOR.[4][5]

Antimicrobial Activity

Methoxypyridine derivatives have also been investigated for their potential as antimicrobial agents. Various synthetic approaches have yielded compounds with activity against a range of bacteria and fungi.[8] For instance, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents have shown significant activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger.[8]

Furthermore, N-alkylated pyridine-based organic salts have demonstrated antibacterial and antibiofilm activities.[8] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Alkyl pyridinol compounds, for example, have been shown to cause disruption and deformation of the staphylococcal membrane.[9]

Quantitative Antimicrobial Activity Data

| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |

| Nicotinic acid benzylidene hydrazides | Nitro and dimethoxy substituted | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to standard drugs | [8] |

| 7-Methoxyquinoline derivatives | Compound 3l | E. coli | 7.812 | [10] |

| C. albicans | 31.125 | [10] | ||

| Alkyl Pyridinols | JC-01-074 | S. aureus | 16 | [9] |

Neuroprotective and Anti-Inflammatory Activities

Recent studies have highlighted the potential of methoxypyridine compounds in the treatment of neurodegenerative diseases and inflammatory conditions. A derivative of 3,4,5-trimethoxy-N-phenyl benzamide bearing an 8′′-methylimidazopyridine moiety has been shown to have neuroprotective effects by preventing oxidative stress-induced cell death.[11]

In the context of Alzheimer's disease, methoxypyridine-derived gamma-secretase modulators have been developed to reduce the production of amyloid-beta 42 (Aβ42), a key pathological hallmark of the disease.[12][13] These compounds have demonstrated the ability to cross the blood-brain barrier and reduce Aβ42 levels in both plasma and the brain in animal models.[12][13]

Furthermore, a novel family of 1,4-dihydropyridine derivatives has been shown to possess potent antioxidant and anti-inflammatory properties, along with the ability to inhibit GSK-3β and block L-type voltage-dependent calcium channels, making them promising multi-target ligands for Alzheimer's disease treatment.[14] A novel hydroxypyridine compound has also been shown to protect brain cells against ischemic damage.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of methoxypyridine compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[19]

-

Compound Treatment: Treat the cells with various concentrations of the methoxypyridine compound and incubate for the desired exposure period.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18][19]

-

Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[19]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background.[17][20]

Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample.[21][22] It involves separating proteins by size, transferring them to a solid support, and then marking the target protein using specific antibodies.[22]

Protocol:

-

Sample Preparation: Extract proteins from cells or tissues.

-

Gel Electrophoresis (SDS-PAGE): Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[21][23]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[23][24]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.[22][25]

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.[22][25]

-

Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).[25]

-

Analysis: Visualize and quantify the protein bands.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. It is commonly used to analyze the cell cycle and detect apoptosis.

Protocol:

-

Sample Preparation: Prepare a single-cell suspension from the cell culture or tissue.

-

Staining:

-

Cell Cycle: Fix the cells and stain them with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content.

-

Apoptosis: Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like PI or 7-AAD.

-

-

Controls: Include unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls.[26][27]

-

Data Acquisition: Run the stained cells through the flow cytometer to measure the fluorescence and light scattering properties of each cell.[28]

-

Data Analysis: Analyze the collected data using specialized software to quantify the percentage of cells in different phases of the cell cycle or the percentage of apoptotic cells.[27]

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity | MDPI [mdpi.com]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 12. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MTT assay overview | Abcam [abcam.com]

- 19. atcc.org [atcc.org]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Western blot - Wikipedia [en.wikipedia.org]

- 23. azurebiosystems.com [azurebiosystems.com]

- 24. microbenotes.com [microbenotes.com]

- 25. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]

- 26. biocompare.com [biocompare.com]

- 27. Newsletter: 7 Steps of a Successful Flow Cytometry Experiment - FluoroFinder [fluorofinder.com]

- 28. Key Steps in Flow Cytometry Protocols [sigmaaldrich.com]

Application Notes and Protocols for the Large-scale Synthesis of (2-Methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a robust and scalable synthetic route to (2-Methoxypyridin-3-yl)methanol, a key building block in the development of novel therapeutics. This document includes detailed experimental protocols, quantitative data, and workflow visualizations to guide researchers in the efficient synthesis of this important intermediate.

Introduction

(2-Methoxypyridin-3-yl)methanol is a valuable heterocyclic intermediate, particularly in the field of medicinal chemistry. Its substituted pyridine core is a common motif in a variety of biologically active molecules. Notably, this compound and its derivatives are integral components in the synthesis of advanced kinase inhibitors, including those targeting the Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways, which are critical in cancer cell growth and proliferation. The efficient and scalable synthesis of (2-Methoxypyridin-3-yl)methanol is therefore of significant interest to the pharmaceutical industry for the development of next-generation oncology drugs.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Methoxypyridin-3-yl)methanol is presented in the table below.

| Property | Value | Reference |

| CAS Number | 112197-16-7 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [1][3] |

| Molecular Weight | 139.15 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Boiling Point | 241.8 °C at 760 mmHg | [1] |

| Storage Temperature | Inert atmosphere, room temperature | [2] |

Synthetic Workflow

The large-scale synthesis of (2-Methoxypyridin-3-yl)methanol is proposed via a two-step process commencing from the commercially available 2-methoxynicotinic acid. The workflow involves an initial esterification followed by a reduction of the resulting ester.

References

Application of (2-Methoxypyridin-3-yl)methanol in Drug Discovery: A Detailed Guide for Researchers

(2-Methoxypyridin-3-yl)methanol , a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry, primarily for the development of targeted therapies. Its unique structural features allow for its incorporation into a variety of molecular scaffolds, leading to the discovery of potent and selective inhibitors of key biological targets. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in leveraging this versatile chemical entity for drug discovery.

Key Applications in Drug Discovery

The primary utility of (2-Methoxypyridin-3-yl)methanol and its isomers in drug discovery lies in their role as key intermediates in the synthesis of kinase and ion channel modulators. Two prominent areas of application are in the development of Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) inhibitors for oncology and Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists for the treatment of pain and inflammatory conditions.

PI3K/mTOR Dual Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3][4] Derivatives of (2-Methoxypyridin-3-yl)methanol have been successfully incorporated into potent dual inhibitors of PI3K and mTOR.

One notable example is a series of sulfonamide methoxypyridine derivatives. In a study by Wang et al., a compound, 2,4-difluoro-N-(2-methoxy-5-(5-(2-methyl-2H-1,2,4-triazol-3-yl)quinolin-8-yl)pyridin-3-yl)benzenesulfonamide (referred to as compound 22c in the study), demonstrated potent inhibitory activity against PI3Kα and mTOR.[5][6][7]

TRPV3 Antagonists

The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons. It is implicated in the perception of temperature, pain, and itch.[8] Antagonists of TRPV3 are being investigated as potential treatments for chronic pain, inflammatory skin disorders, and pruritus.

A series of (Pyridin-2-yl)methanol derivatives have been developed as selective TRPV3 antagonists. One such compound, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (compound 74a ), which incorporates a pyridinyl methanol moiety, has shown significant promise in preclinical models of neuropathic pain.[9]

Quantitative Data

The following tables summarize the in vitro potency of representative compounds derived from (2-Methoxypyridin-3-yl)methanol and its related structures.

Table 1: In Vitro Activity of a PI3K/mTOR Dual Inhibitor

| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) |

| Compound 22c | PI3Kα | 0.22 | MCF-7 | 130 |

| mTOR | 23 | HCT-116 | 20 |

Data sourced from Wang et al. (2023).[5][6][7]

Table 2: In Vitro Activity of a TRPV3 Antagonist

| Compound | Target | Kᵢ (µM) |

| Compound 74a | TRPV3 | 0.56 |

Data sourced from Gomtsyan et al. (2016).[9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and experimental workflows.

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Caption: Workflow for TRPV3 Antagonist Screening.

Experimental Protocols

The following are detailed protocols for the synthesis of a key intermediate and for the in vitro biological assays relevant to the application of (2-Methoxypyridin-3-yl)methanol in drug discovery.

Synthesis of 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide (A Key Intermediate)

This protocol describes the synthesis of a key sulfonamide intermediate, which can be further elaborated to generate potent PI3K/mTOR inhibitors.

Materials:

-

(2-Methoxypyridin-3-yl)amine

-

2,4-Difluorobenzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve (2-Methoxypyridin-3-yl)amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add a solution of 2,4-difluorobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay for PI3K Inhibition

This protocol outlines a luminescent-based assay to determine the inhibitory activity of compounds against PI3K isoforms.[1][2][3][8]

Materials:

-

Recombinant human PI3Kα enzyme

-

PI3K reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM CHAPS)

-

Phosphatidylinositol-4,5-bisphosphate (PIP₂) substrate

-

ATP

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in PI3K reaction buffer to the desired final concentrations.

-

In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

-

Add 2.5 µL of a solution containing the PI3Kα enzyme and PIP₂ substrate in PI3K reaction buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in PI3K reaction buffer. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable data analysis software.

In Vitro Cell-Based Assay: Fluo-4 Calcium Flux Assay for TRPV3 Antagonism

This protocol describes a cell-based assay to measure the antagonist activity of compounds on TRPV3 channels by monitoring changes in intracellular calcium levels.[10][11][12][13][14]

Materials:

-

HEK293 cells stably expressing human TRPV3

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Test compound (dissolved in DMSO)

-

TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate, 2-APB)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated liquid handling (e.g., FlexStation)

Procedure:

-

Seed HEK293-hTRPV3 cells into 96-well plates and grow to 80-90% confluency.

-

Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in HBSS.

-

Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells twice with HBSS.

-

Add 100 µL of HBSS containing the desired concentrations of the test compound or vehicle (DMSO) to the wells.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Place the plate in the fluorescence plate reader and record the baseline fluorescence for 10-20 seconds (Excitation: 494 nm, Emission: 516 nm).

-

Add the TRPV3 agonist (2-APB) to all wells to a final concentration that elicits a submaximal response (e.g., EC₈₀).

-

Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

(2-Methoxypyridin-3-yl)methanol serves as a valuable and versatile starting material in the synthesis of innovative drug candidates. Its application in the development of potent PI3K/mTOR inhibitors and TRPV3 antagonists highlights its significance in modern drug discovery. The detailed protocols and data presented herein provide a comprehensive resource for researchers aiming to explore the potential of this chemical scaffold in their therapeutic programs. As the demand for targeted therapies continues to grow, the strategic use of such well-defined building blocks will be instrumental in the efficient discovery and development of novel medicines.

References

- 1. ulab360.com [ulab360.com]

- 2. promega.de [promega.de]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. TRPV3-74a - Wikipedia [en.wikipedia.org]

- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.abcam.com [content.abcam.com]

- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]

Application Notes and Protocols: (2-Methoxypyridin-3-yl)methanol and its Analogs as Precursors for Proton Pump Inhibitors

For Researchers, Scientists, and Drug Development Professionals

While specific documentation on the use of (2-Methoxypyridin-3-yl)methanol as a direct precursor in the synthesis of commercially available proton pump inhibitors (PPIs) is limited in publicly accessible literature, the following application notes and protocols provide a comprehensive guide based on its structural analog, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. This closely related compound is a well-established and critical intermediate in the large-scale synthesis of widely used PPIs such as omeprazole and esomeprazole.[1][2] The methodologies and principles described herein are representative of the general synthetic strategy for this important class of pharmaceuticals.

Application Notes

Proton pump inhibitors are a class of drugs that profoundly reduce gastric acid production by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) of gastric parietal cells.[3][4] They are the treatment of choice for acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2][4]

The core structure of most PPIs consists of a substituted benzimidazole moiety linked to a pyridine ring via a methylsulfinyl group.[5] Substituted (methoxypyridin-yl)methanol compounds, like (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, serve as key precursors for the pyridine portion of the final drug molecule.[1][2]

The synthetic utility of these precursors lies in the facile conversion of their hydroxymethyl group into a reactive leaving group, typically a chloride. This activated intermediate is then coupled with a substituted 2-mercaptobenzimidazole to form a thioether, which is subsequently oxidized to the active sulfoxide—the final PPI.[5]

Mechanism of Action of Proton Pump Inhibitors

Proton pump inhibitors are prodrugs that are activated in the acidic environment of the parietal cell secretory canaliculi. The activated form, a sulfenamide, covalently binds to cysteine residues on the luminal side of the H⁺/K⁺-ATPase, inactivating the enzyme and thus inhibiting the final step of gastric acid secretion.[4]

References

Application Notes and Protocols for the Analysis of (2-Methoxypyridin-3-yl)methanol

This document provides detailed application notes and exemplary protocols for the quantitative analysis of (2-Methoxypyridin-3-yl)methanol in research and pharmaceutical development settings. The following methods for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are provided as robust starting points for laboratory implementation and further validation.

Physicochemical Properties of (2-Methoxypyridin-3-yl)methanol

A foundational understanding of the analyte's properties is critical for method development. Key physicochemical characteristics of (2-Methoxypyridin-3-yl)methanol are summarized below.[1]

| Property | Value | Reference |

| Molecular Formula | C7H9NO2 | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Physical Form | Solid | |

| IUPAC Name | (2-methoxy-3-pyridinyl)methanol | [1] |

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the quantification of (2-Methoxypyridin-3-yl)methanol. The moderate polarity of the molecule makes it well-suited for separation on a C18 stationary phase.

Experimental Protocol: HPLC

-

Sample Preparation:

-

Accurately weigh a suitable amount of the sample containing (2-Methoxypyridin-3-yl)methanol.

-

Dissolve the sample in the mobile phase diluent (e.g., 50:50 acetonitrile:water) to a final concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detector Wavelength | 270 nm |

-

Calibration:

-

Prepare a series of standard solutions of (2-Methoxypyridin-3-yl)methanol in the mobile phase diluent at concentrations spanning the expected sample concentration range.

-

Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

-

Quantitative Data Summary (Exemplary)

The following table presents hypothetical performance data for the HPLC method. Note: This data is for illustrative purposes and must be confirmed by internal validation.

| Parameter | Expected Value |

| Retention Time | ~ 5.8 min |

| **Linearity (R²) ** | > 0.999 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile and thermally stable compounds, GC-MS offers excellent sensitivity and specificity. The following protocol is a starting point for the analysis of (2-Methoxypyridin-3-yl)methanol. Derivatization is generally not required for this analyte due to the presence of a hydroxyl group which is amenable to GC analysis.

Experimental Protocol: GC-MS

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the sample in a suitable solvent such as methanol or dichloromethane.

-

Ensure the final concentration is appropriate for the instrument's sensitivity.

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up complex matrices.

-

-

GC-MS Conditions:

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Splitless mode) |

| Oven Temperature Program | Initial 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40 - 200 |

-

Data Analysis:

-

Quantification can be performed using an external standard calibration curve.

-

For enhanced accuracy in complex matrices, the use of a deuterated internal standard is recommended.

-

Quantitative Data Summary (Exemplary)

The following table presents hypothetical performance data for the GC-MS method. Note: This data is for illustrative purposes and must be confirmed by internal validation.

| Parameter | Expected Value |

| Retention Time | ~ 8.2 min |

| Characteristic Ions (m/z) | 139 (M+), 108, 78 |

| **Linearity (R²) ** | > 0.998 |

| Limit of Detection (LOD) | ~ 10 ng/mL |

| Limit of Quantification (LOQ) | ~ 30 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Analytical Workflow

The general workflow for the analysis of (2-Methoxypyridin-3-yl)methanol using either HPLC or GC-MS is depicted in the following diagram.

Caption: General analytical workflow for chromatographic analysis.

References

Application Notes and Protocols for (2-Methoxypyridin-3-yl)methanol in Synthetic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, key reactions, and potential applications of (2-Methoxypyridin-3-yl)methanol, a valuable heterocyclic building block in medicinal chemistry. This document offers detailed experimental protocols and data to facilitate its use in research and drug development.

Physicochemical and Spectroscopic Data

(2-Methoxypyridin-3-yl)methanol is a stable, solid compound at room temperature. A summary of its key physical and chemical properties is presented below.[1]

| Property | Value | Reference |

| CAS Number | 112197-16-7 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Appearance | Solid | - |

| IUPAC Name | (2-methoxy-3-pyridinyl)methanol | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of (2-Methoxypyridin-3-yl)methanol

The synthesis of (2-Methoxypyridin-3-yl)methanol can be readily achieved by the reduction of its corresponding aldehyde, 2-Methoxy-3-pyridinecarboxaldehyde. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Protocol 1: Synthesis of (2-Methoxypyridin-3-yl)methanol via Reduction

This protocol details the reduction of 2-Methoxy-3-pyridinecarboxaldehyde to (2-Methoxypyridin-3-yl)methanol using sodium borohydride.

Reaction Scheme:

Materials:

-

2-Methoxy-3-pyridinecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-Methoxy-3-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Expected Outcome:

The product, (2-Methoxypyridin-3-yl)methanol, is expected as a solid. Yields for similar reductions of pyridinecarboxaldehydes are typically high.[2][3]

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |

| 2-Methoxy-3-pyridinecarboxaldehyde | 137.14 | - | 1.0 |

| Sodium Borohydride | 37.83 | - | 1.1 - 1.5 |

Key Reactions of (2-Methoxypyridin-3-yl)methanol

The hydroxyl group of (2-Methoxypyridin-3-yl)methanol allows for a variety of subsequent chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

Protocol 2: Chlorination of (2-Methoxypyridin-3-yl)methanol

This protocol describes the conversion of the hydroxyl group to a chloride using thionyl chloride, a common method for activating alcohols for nucleophilic substitution.[4]

Reaction Scheme:

Materials:

-

(2-Methoxypyridin-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve (2-Methoxypyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Prepare a solution of thionyl chloride (1.05 eq) in anhydrous dichloromethane in a dropping funnel.

-

Add the thionyl chloride solution dropwise to the stirred solution of the alcohol at room temperature over 30 minutes.

-

Stir the reaction mixture for an additional 30 minutes at room temperature.

-

Monitor the reaction to completion by TLC.

-

Upon completion, carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude product can be used in subsequent steps or purified.

Expected Outcome:

The product, 3-(Chloromethyl)-2-methoxypyridine, is expected. For a similar reaction, a quantitative yield was reported.[4]

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |

| (2-Methoxypyridin-3-yl)methanol | 139.15 | - | 1.0 |

| Thionyl Chloride | 118.97 | - | 1.05 |

Protocol 3: Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups with inversion of stereochemistry.[5][6][7] This protocol provides a general procedure for the etherification of (2-Methoxypyridin-3-yl)methanol.

Reaction Scheme:

Materials:

-

(2-Methoxypyridin-3-yl)methanol

-

A phenolic nucleophile (R-OH)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve (2-Methoxypyridin-3-yl)methanol (1.0 eq), the phenolic nucleophile (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired ether product.

Expected Outcome:

The corresponding ether product is expected. Yields for the Mitsunobu reaction can vary depending on the substrates but are often good to excellent.

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |

| (2-Methoxypyridin-3-yl)methanol | 139.15 | - | 1.0 |

| Phenolic Nucleophile (R-OH) | Varies | - | 1.1 |

| Triphenylphosphine | 262.29 | - | 1.2 |

| DEAD | 174.17 | - | 1.2 |

Application in Drug Discovery: Synthesis of Potential PI3K/mTOR Inhibitors

Derivatives of methoxypyridine are of significant interest in drug discovery. For instance, sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin).[1] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5][6][8]

A notable example is 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, which has shown strong PI3K inhibitory activity.[1] (2-Methoxypyridin-3-yl)methanol can serve as a key starting material for the synthesis of such compounds. A plausible synthetic route involves the conversion of the alcohol to an amine, followed by reaction with the corresponding sulfonyl chloride.

Proposed Synthetic Workflow for a PI3K/mTOR Inhibitor Precursor:

References

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system [scielo.org.za]

- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

Application Notes and Protocols: (2-Methoxypyridin-3-yl)methanol in the Synthesis of Sulfonamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2-Methoxypyridin-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry. Its structure is incorporated into various pharmacologically active molecules. A significant application of this compound is in the synthesis of novel sulfonamide derivatives that have shown promise as potent enzyme inhibitors. Sulfonamides are a critical class of compounds in drug discovery, known for a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3]

This document provides detailed protocols and application notes on the use of (2-Methoxypyridin-3-yl)methanol in the synthesis of a series of sulfonamide methoxypyridine derivatives that act as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, making it a key target in cancer therapy.[4][5] The dual inhibition of PI3K and mTOR can enhance anti-tumor efficacy.[4][5]

The protocols detailed below are based on the successful synthesis and evaluation of a series of 36 derivatives, with a particular focus on compound 22c , which demonstrated potent inhibitory activity.[4][6]

Section 1: Synthesis of Sulfonamide Derivatives

The synthesis of the target sulfonamide derivatives from (2-Methoxypyridin-3-yl)methanol involves a multi-step process. The initial key step, which is not explicitly detailed in the primary literature for this specific series but is a standard synthetic transformation, involves the conversion of the alcohol moiety to an amine. The resulting (2-methoxypyridin-3-yl)methanamine can then be reacted with various sulfonyl chlorides to form the core sulfonamide structure. The subsequent steps involve the elaboration of different aromatic skeletons to produce the final compounds.

General Synthetic Workflow